Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-
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Overview
Description
Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- is a complex organic compound with the molecular formula C18H34O2Si. This compound features a unique structure characterized by a silyl ether group attached to an octahydro-indenyl moiety. It is often utilized in various chemical syntheses and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- typically involves multiple steps:
Formation of the Indenyl Core: The initial step involves the synthesis of the octahydro-indenyl core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the double bonds.
Introduction of the Silyl Ether Group: The hydroxyl group on the indenyl core is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This step forms the silyl ether linkage.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols or siloxanes.
Reduction: The compound can be reduced at the ethanone group to form secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions, often using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Secondary alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- has
Biological Activity
Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity based on current research findings, synthesis methods, and potential therapeutic uses.
Chemical Structure and Properties
Ethanone has the molecular formula C19H32O2Si, indicating the presence of carbon, hydrogen, oxygen, and silicon. The compound features a ketone functional group and a bicyclic framework with a dimethylsilyl ether group. These structural characteristics contribute to its unique chemical properties and reactivity.
Synthesis Methods
The synthesis of Ethanone can be achieved through various methods, including:
- Diels-Alder Reactions : Utilizing Diels-Alder reactions to form the bicyclic structure while introducing the ketone functional group.
- Silane Chemistry : Employing dimethylsilyl ether chemistry to modify the reactivity and stability of the compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of Ethanone. For instance:
- Case Study 1 : A study published in PLOS One reported that derivatives similar to Ethanone demonstrated promising bioactivity against cancer cell lines. The pharmacophore and ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated that these compounds could serve as effective anticancer agents due to their ability to interact with cellular targets .
Interaction Studies
Ethanone's reactivity with biological molecules is crucial for understanding its therapeutic potential. Interaction studies suggest that:
- Nucleophilic Reactions : The ketone group may react with nucleophiles in biological systems, potentially leading to the formation of biologically active derivatives.
- Electrophilic Character : The presence of silicon in its structure may enhance its electrophilic character, allowing it to participate in various biochemical pathways.
Comparative Analysis
To better understand Ethanone's biological activity in relation to similar compounds, a comparative analysis is presented below:
Compound Name | Molecular Formula | Biological Activity | Reference |
---|---|---|---|
Ethanone | C19H32O2Si | Anticancer potential | |
Indenyl Derivatives | Varies | Antioxidant effects | |
Thiazole Derivatives | Varies | Antimicrobial activity |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of Ethanone with various biological targets. These studies indicate that:
- High Binding Affinity : Ethanone exhibits high binding affinity towards specific proteins involved in cancer progression.
- Potential Inhibitory Effects : The compound may act as an inhibitor for certain enzymes linked to tumor growth.
Properties
Molecular Formula |
C18H34O2Si |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-[(1S,3aR,4S,7aS)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanone |
InChI |
InChI=1S/C18H34O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h14-16H,8-12H2,1-7H3/t14-,15+,16+,18-/m1/s1 |
InChI Key |
NHWSULVSYVPIIS-MUQADHOPSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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